5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4S/c1-16-9-4-3-8(7-10(9)17(2)22(16,19)20)15-13(18)11-5-6-12(14)21-11/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAUQURBFKIGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₃BrN₄O₄S
- Molecular Weight : 373.25 g/mol
- CAS Number : 2034540-88-8
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the benzothiadiazole family exhibit significant antimicrobial properties. For instance, compounds similar to 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide have shown effectiveness against various strains of bacteria and fungi.
A study reported that certain benzothiadiazole derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 29 μg/mL against E. coli and 40 μg/mL against S. aureus . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5-bromo-N-(1,3-dimethyl...) | E. coli | <29 |
| 5-bromo-N-(1,3-dimethyl...) | S. aureus | <40 |
| 5-bromo-N-(1,3-dimethyl...) | C. albicans | <207 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated in various in vitro and in vivo models. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers such as TNF-alpha and IL-6 .
In a specific study involving a murine model of inflammation, derivatives exhibited a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
Anticancer Activity
Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro assays demonstrated cytotoxic effects against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells . The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several benzothiadiazole derivatives and tested their antimicrobial activity using the broth microdilution method. Among these derivatives, one showed particularly strong inhibition against both Gram-positive and Gram-negative bacteria .
- Case Study on Anti-inflammatory Effects : An experimental model assessed the anti-inflammatory properties of related compounds in carrageenan-induced paw edema in rats. The results indicated that treatment with these compounds significantly reduced edema compared to untreated controls .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 5-bromo-N-(1,3-dimethyl...) to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance mechanisms and inflammatory responses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thiadiazoles have shown effectiveness against various cancer cell lines. The unique structural features of 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide suggest it may also possess similar activities:
- Mechanism of Action : Likely involves interaction with specific proteins or enzymes that regulate cell growth and apoptosis.
Case Studies
- MCF-7 Breast Cancer Cells : A related compound demonstrated inhibition of tumor growth by inducing apoptosis at IC50 values ranging from 0.3 to 24 µM.
- In Vivo Studies : Animal models have shown that thiadiazole derivatives can significantly reduce tumor size and improve survival rates.
Antimicrobial Properties
Compounds similar to this one have been documented to exhibit antimicrobial activities against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
Research Highlights
- In Vitro Studies : Showed effective inhibition of bacterial growth in strains resistant to conventional antibiotics.
Antioxidant Activity
The compound's structure may confer antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
Experimental Findings
Studies have demonstrated that thiadiazole derivatives can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage.
Electronic Properties
The unique electronic characteristics of the compound make it suitable for applications in organic electronics. Its structural components may allow for the development of new materials for sensors or photovoltaic devices.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
Table 1: Key Structural Differences in Heterocyclic Systems
- Key Observations: The target compound’s benzo-thiadiazole core distinguishes it from imidazothiazole (ND-11503) and thiazole () analogs, offering enhanced planarity for intermolecular interactions .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Properties
- Sulfone-containing compounds (target, ) exhibit higher thermal stability and resistance to enzymatic degradation compared to non-sulfone analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
